2-Amino-3-bromo-5-fluorobenzoic acid
Overview
Description
2-Amino-3-bromo-5-fluorobenzoic acid is a halogen-substituted benzoic acid derivative, which is part of a broader class of compounds that have been extensively studied due to their interesting chemical and biological properties. The compound is closely related to 2-amino-5-fluorobenzoic acid and 2-amino-5-bromobenzoic acid, both of which have been analyzed for their vibrational spectra and molecular structure using various spectroscopic methods and computational techniques .
Synthesis Analysis
The synthesis of related compounds, such as methyl 2-amino-5-fluorobenzoate, has been achieved through a series of reactions starting from 3-fluorobenzoic acid. The process involves nitrification, esterification, and hydronation, with an optimal synthesis route yielding the target product with high purity and yield . Although the exact synthesis of 2-amino-3-bromo-5-fluorobenzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure and conformation of 2-amino-5-bromobenzoic acid have been studied using single-crystal X-ray diffraction, revealing the presence of multiple conformers and providing insights into the geometrical parameters of the molecule . The molecular structure is further supported by vibrational spectroscopy and density functional theory (DFT) calculations, which offer a detailed understanding of the intramolecular interactions and stability of the molecule .
Chemical Reactions Analysis
The chemical reactivity of halogen-substituted benzoic acids can be inferred from studies on similar compounds. For instance, the interaction of 2-amino-5-bromo benzoic acid with protein tyrosine kinase has been simulated, suggesting potential biological activity . Additionally, the synthesis of 3-aminoindazoles from 2-bromobenzonitriles demonstrates the reactivity of brominated aromatic compounds in palladium-catalyzed arylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-bromobenzoic acid and its derivatives have been characterized through various spectroscopic techniques, including FT-IR, Raman, and UV spectroscopy. These studies provide valuable information on the vibrational modes, electronic transitions, and thermodynamic properties at different temperatures . Theoretical calculations, such as HOMO-LUMO analysis and first-order hyperpolarizability, contribute to the understanding of the electronic properties and non-linear optical behavior of these compounds .
Scientific Research Applications
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Pharmaceuticals
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Organic Synthesis
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Pharmaceuticals
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Safety And Hazards
The compound is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
2-amino-3-bromo-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOCPZGBNWZMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381836 | |
Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-fluorobenzoic acid | |
CAS RN |
259269-84-6 | |
Record name | 2-amino-3-bromo-5-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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